Azetidine-1-carboximidamide hydrochloride
Description
Contextual Significance of Azetidine (B1206935) Scaffolds in Advanced Chemical Research
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and organic synthesis. rsc.orglifechemicals.com Its significance is largely driven by the considerable ring strain of approximately 25.4 kcal/mol, which imparts unique reactivity and conformational rigidity. rsc.org This strained ring system is more stable than the highly reactive three-membered aziridine (B145994) ring, yet more reactive than the five-membered pyrrolidine (B122466) ring, offering a balance of stability for handling and reactivity for chemical modification. rsc.org
Azetidine moieties are integral components of numerous natural products and synthetic compounds with a wide array of biological activities. magtech.com.cn They are found in approved pharmaceuticals such as the antihypertensive drug azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.org The incorporation of an azetidine ring into a molecule can improve physicochemical properties, including metabolic stability and three-dimensionality, which are desirable attributes in drug discovery. nih.gov Consequently, the development of synthetic methodologies to create and functionalize azetidine derivatives is an active and important area of advanced chemical research. organic-chemistry.orgchemrxiv.org
Importance of Carboximidamide Functionalities in Modern Organic Synthesis
The carboximidamide group, also known as an amidine group, is a critical pharmacophore in medicinal chemistry. This functional group is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. The guanidine (B92328) group, found in the amino acid arginine, is a prominent example of this structural class and plays a vital role in biological interactions. nih.govnih.gov
Carboximidamide functionalities are recognized for their ability to engage in multiple hydrogen bonds and electrostatic interactions, such as salt bridges. nih.gov This makes them effective for binding to biological targets like enzymes and nucleic acids. nih.gov For instance, benzamidine (B55565) is a known competitive inhibitor of the enzyme trypsin. biosynth.com The development of efficient synthetic methods for the preparation of N-substituted amidines is crucial for creating novel therapeutic agents and molecular probes. biosynth.comrsc.org
Overview of Azetidine-1-carboximidamide (B12282557) Hydrochloride within Heterocyclic Chemistry
Azetidine-1-carboximidamide hydrochloride integrates the structurally significant azetidine ring with the functionally important carboximidamide group. As a member of the N-heterocycle family, it represents a hybrid structure that combines the conformational constraints and reactivity of the four-membered ring with the hydrogen-bonding capacity and basicity of the amidine moiety. The compound exists as a hydrochloride salt, which typically enhances stability and water solubility, facilitating its handling and use as a chemical intermediate. colab.ws Its structure presents a unique building block for the synthesis of more complex molecules, particularly in the context of creating libraries of compounds for biological screening. nih.gov
Research Rationale and Fundamental Inquiry into this compound Chemistry
The primary rationale for investigating this compound stems from the potential synergistic effects of its constituent parts. The combination of an azetidine scaffold with a carboximidamide group suggests its potential as a precursor for novel bioactive compounds. Research into this molecule is driven by the desire to explore new chemical space and develop compounds with unique pharmacological profiles, potentially as enzyme inhibitors or receptor modulators. nih.gov
Fundamental inquiry focuses on its synthesis, reactivity, and utility as a synthetic intermediate. While specific, detailed research findings on this compound are not widely published in peer-reviewed literature, its commercial availability suggests its use as a building block in drug discovery and development programs. biosynth.comaaronchem.com Plausible synthetic routes involve the guanidinylation of the azetidine nitrogen, a common transformation in medicinal chemistry. nih.gov This process typically involves reacting azetidine with a suitable guanidinylating agent, such as N,N′-di-Boc-1H-pyrazole-1-carboxamidine, to install the carboximidamide functionality. nih.gov
Physicochemical Properties
Although detailed experimental studies are limited in publicly accessible literature, basic physicochemical data for this compound can be compiled from chemical supplier databases.
| Property | Value | Source(s) |
| CAS Number | 1909324-78-2 | biosynth.comaaronchem.comaablocks.com |
| Molecular Formula | C₄H₁₀ClN₃ | aaronchem.com |
| Molecular Weight | 135.60 g/mol | aaronchem.com |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azetidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.ClH/c5-4(6)7-2-1-3-7;/h1-3H2,(H3,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZXJXFOKSZSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Azetidine 1 Carboximidamide Hydrochloride and Its Analogs
Established Synthetic Pathways for Azetidine (B1206935) Ring Formation
The construction of the azetidine ring, a saturated four-membered azaheterocycle, is a significant challenge in organic synthesis due to inherent ring strain. rsc.org A variety of methods have been developed to overcome this, which can be broadly categorized into cycloadditions, cyclizations, and ring contractions.
Cycloaddition reactions are powerful tools for rapidly assembling cyclic structures. rsc.org For azetidine synthesis, [2+2] cycloadditions are particularly prominent, involving the reaction of two unsaturated molecules or parts of the same molecule to form the four-membered ring. rsc.orgmdpi.com
One of the most efficient methods in this category is the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgresearchgate.net This reaction can be initiated through direct excitation of the imine to its singlet state or via a triplet sensitizer, leading to the formation of functionalized azetidines. rsc.org For instance, the reaction of 1,3-dimethyl-6-azauracil with ethyl vinyl ether using acetone as a triplet sensitizer yields the corresponding azetidine product in high yield. rsc.org
Another cornerstone of azetidine synthesis is the Staudinger ketene-imine cycloaddition, discovered in 1907. mdpi.com This reaction remains a general and widely used method for accessing 2-azetidinones (β-lactams), which are valuable precursors to azetidines. The reaction involves the combination of a ketene and an imine, likely proceeding through a zwitterionic intermediate followed by electrocyclization to form the four-membered ring. mdpi.comresearchgate.net The stereoselectivity of the Staudinger synthesis can be influenced by reaction conditions and the nature of the substrates. mdpi.com
Table 1: Overview of Cycloaddition Reactions for Azetidine Synthesis
| Reaction Name | Reactants | Key Features |
|---|---|---|
| Aza Paternò-Büchi Reaction | Imine + Alkene | Photochemical [2+2] cycloaddition; can proceed via singlet or triplet states. rsc.orgresearchgate.net |
| Staudinger Synthesis | Ketene + Imine | Forms 2-azetidinones (β-lactams); proceeds via a zwitterionic intermediate. mdpi.com |
| Rh(I)-catalyzed Oxygenative [2+2] Cycloaddition | Terminal Alkyne + Imine | A method for the synthesis of 2-azetidinones. rsc.org |
Intramolecular cyclization, involving the formation of a C-N bond, is a fundamental strategy for building the azetidine nucleus. These methods typically start with an acyclic precursor containing a nitrogen nucleophile and a suitable leaving group or electrophilic center at a gamma (γ) position.
A common approach involves intramolecular SN2 reactions where a nitrogen atom displaces a leaving group, such as a halogen or a mesylate, to form the ring. nih.gov Another effective method is the intramolecular aminolysis of epoxides. nih.gov For example, La(OTf)3 has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, providing a high-yielding route to azetidines that tolerates various functional groups. nih.gov
More advanced strategies include palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This method involves the formation of a Pd(IV) intermediate, which undergoes reductive elimination to construct the azetidine ring, demonstrating excellent functional group tolerance. rsc.org
Table 2: Selected Cyclization Strategies for Azetidine Synthesis
| Method | Precursor Type | Catalyst/Reagent | Description |
|---|---|---|---|
| Intramolecular SN2 Reaction | γ-Amino compound with a leaving group | Base | Nucleophilic attack by the amine nitrogen to displace a leaving group (e.g., halogen, mesylate). nih.govresearchgate.net |
| Intramolecular Aminolysis of Epoxides | 3,4-Epoxy amine | Lewis Acid (e.g., La(OTf)3) | Lewis acid-catalyzed ring-opening of an epoxide by an internal amine nucleophile. nih.gov |
Ring contraction provides an alternative pathway to the strained azetidine system from more readily available five-membered rings. A notable example is the synthesis of N-sulfonylazetidines via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.orgnih.gov
This one-pot reaction is typically facilitated by a base, such as potassium carbonate, and involves the addition of a nucleophile (e.g., alcohols, phenols, anilines). nih.govorganic-chemistry.org The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by cleavage of the N–C(O) bond to form an intermediate that undergoes intramolecular cyclization via an SN2 mechanism, expelling the bromide ion and resulting in the contracted azetidine ring. rsc.orgacs.org This method is versatile, allowing for the incorporation of various nucleophiles into the final azetidine product. nih.gov
Table 3: Ring Contraction Approach for Azetidine Synthesis
| Starting Material | Reagents | Product Type | Key Transformation |
|---|---|---|---|
| N-Sulfonyl-2-pyrrolidinone | Brominating Agent | α-Bromo N-sulfonylpyrrolidinone | Selective monobromination at the α-position. nih.gov |
Synthetic Routes to Carboximidamide Moieties and their Hydrochloride Salts
The carboximidamide group, also known as an amidine, is a key functional group that, in its protonated hydrochloride salt form, plays a crucial role in molecular interactions. Its synthesis can be approached through several reliable methods.
The most established and widely used method for converting nitriles into amidine hydrochlorides is the Pinner reaction. researchgate.netgoogle.com This two-step process begins with the treatment of a nitrile with an anhydrous alcohol and dry hydrogen chloride gas. organic-chemistry.orgnrochemistry.com This acid-catalyzed reaction forms an imino ether hydrochloride, commonly known as a Pinner salt. organic-chemistry.orgwikipedia.org
The Pinner salt intermediate is typically not isolated but is subsequently treated with ammonia (or an amine) dissolved in alcohol. researchgate.netnrochemistry.com This results in the formation of the corresponding amidine hydrochloride salt. researchgate.net The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester. nrochemistry.com
Table 4: The Pinner Reaction for Amidine Hydrochloride Synthesis
| Step | Reactants | Product | Conditions |
|---|---|---|---|
| 1. Imidate Formation | Nitrile, Alcohol (e.g., Ethanol), Hydrogen Chloride | Imino ether hydrochloride (Pinner Salt) | Anhydrous, Low Temperature. nrochemistry.comwikipedia.org |
Guanylation reactions provide a versatile and atom-economical route to carboximidamides (guanidines) through the reaction of an amine with a suitable guanylating agent. nih.govresearchgate.net A common and efficient approach involves the catalytic addition of amines to carbodiimides. researchgate.net
Various metal-based catalysts, including those based on zinc (e.g., ZnEt₂), can facilitate this transformation, often under mild conditions. nih.govresearchgate.net The mechanism is believed to involve the formation of a metal-amido intermediate, which then undergoes an insertion reaction with the carbodiimide. researchgate.net Subsequent protonolysis with another molecule of the amine releases the guanidine (B92328) product and regenerates the active catalyst. researchgate.net Other guanylating agents include thioureas, isothioureas, and pyrazole carboximidamides, which can be transformed into the desired guanidine core. nih.gov
Table 5: Common Reagents for Guanylation Reactions
| Guanylating Agent Class | Example | Description |
|---|---|---|
| Carbodiimides | N,N′-Dicyclohexylcarbodiimide (DCC) | Reacts with amines, often catalyzed by metals, in an atom-economical process. nih.govresearchgate.net |
| Thiopseudoureas | Bis(tert-butoxycarbonyl)thiopseudourea | A polymer-bound reagent used for introducing a protected guanidinyl group. |
| Pyrazole Carboximidamides | 1H-Pyrazole-1-carboxamidine | A stable and effective reagent for guanylating primary and secondary amines. |
Convergent Synthesis of Azetidine-1-carboximidamide (B12282557) Hydrochloride
The convergent synthesis of Azetidine-1-carboximidamide hydrochloride represents a strategic approach where the core azetidine ring and the carboximidamide moiety are synthesized separately and then coupled in a final step. This methodology offers significant advantages in terms of efficiency and modularity, allowing for the independent optimization of each synthetic route and the facile generation of analogs by varying either the azetidine precursor or the guanylating agent.
A plausible convergent route involves the initial synthesis of a suitable azetidine precursor, which is then subjected to a guanylation reaction. The choice of the azetidine starting material is crucial and can be tailored to introduce desired substituents on the azetidine ring.
Key Steps in a Convergent Approach:
Synthesis of the Azetidine Core: A variety of methods, as will be detailed in subsequent sections, can be employed to construct the foundational azetidine ring. For a convergent synthesis, an azetidine with a free secondary amine (NH) is the desired intermediate.
Guanylation of the Azetidine Nitrogen: The introduction of the carboximidamide group onto the azetidine nitrogen is the final key transformation. This is typically achieved through reaction with a guanylating agent. Common reagents for this purpose include cyanamide or protected thiourea derivatives. The reaction with cyanamide, often catalyzed by a Lewis acid such as scandium(III) triflate, provides a direct route to the guanidine moiety organic-chemistry.org. Alternatively, polymer-bound bis(tert-butoxycarbonyl)thiopseudourea can be used for the guanylation of amines sigmaaldrich.comsigmaaldrich.com.
Salt Formation: The final step involves the formation of the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid.
This convergent strategy allows for the late-stage introduction of the carboximidamide functionality, a valuable approach in medicinal chemistry for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Advanced Catalytic Approaches in this compound Synthesis
Modern organic synthesis heavily relies on the development of novel catalytic methods to construct complex molecular architectures with high efficiency and selectivity. The synthesis of the azetidine core of this compound is no exception, with several advanced catalytic strategies being employed.
Photocatalysis in Azetidine Ring Formation
Visible-light photocatalysis has emerged as a powerful tool for the construction of strained ring systems like azetidines under mild reaction conditions. A prominent photocatalytic method for azetidine synthesis is the aza Paternò-Büchi reaction , which involves the [2+2] photocycloaddition of an imine and an alkene. This reaction provides a direct and atom-economical route to functionalized azetidines. Recent advancements have enabled the use of visible-light photocatalysts, such as iridium and ruthenium complexes, to overcome the high energy requirements and limited scope of traditional UV-light-mediated methods.
Another innovative photocatalytic approach involves radical strain-release (RSR) photocatalysis . This method utilizes highly strained molecules like azabicyclo[1.1.0]butanes (ABBs) which, upon reaction with photochemically generated radicals, undergo a ring-opening process to form densely functionalized azetidines. This strategy allows for the introduction of two new substituents onto the azetidine ring in a single step.
Metal-Catalyzed Cross-Coupling Reactions for Azetidine Functionalization
Metal-catalyzed cross-coupling reactions are indispensable for the functionalization of the pre-formed azetidine ring, allowing for the introduction of a wide array of substituents at specific positions.
Palladium-catalyzed reactions , such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds, enabling the synthesis of N-aryl azetidines.
Copper-catalyzed reactions have been employed for the N-arylation of azetidines and for multicomponent reactions to construct highly substituted azetidine derivatives.
Nickel-catalyzed cross-coupling reactions provide a more sustainable alternative to palladium for certain transformations.
Iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents have been developed for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the C3 position.
These cross-coupling methods are crucial for the synthesis of azetidine analogs with diverse substitution patterns, which is essential for tuning the properties of the final molecule.
Transition Metal-Mediated Cyclizations
Transition metals can also mediate the intramolecular cyclization of acyclic precursors to form the azetidine ring.
Rhodium-catalyzed C-H amination has been used to synthesize azetidines from amine-containing substrates. This method allows for the direct conversion of C-H bonds into C-N bonds, offering a highly efficient and atom-economical route to the azetidine core.
Gold-catalyzed cyclizations of allene-containing amines have also been reported to yield azetidine derivatives.
These methods provide powerful alternatives to traditional cyclization strategies, often proceeding with high levels of chemo- and regioselectivity.
Stereoselective Synthesis of this compound Precursors
The control of stereochemistry is a critical aspect of modern drug discovery and development. The stereoselective synthesis of precursors to this compound ensures the production of a single enantiomer or diastereomer, which is often crucial for biological activity.
Several strategies have been developed for the asymmetric synthesis of the azetidine ring:
Chiral auxiliaries: The use of chiral auxiliaries attached to the precursor molecule can direct the stereochemical outcome of the ring-forming reaction. After the azetidine ring is formed, the auxiliary can be removed.
Chiral catalysts: Asymmetric catalysis, using chiral transition metal complexes or organocatalysts, can induce enantioselectivity in the cyclization reaction. For example, chiral phosphoric acids have been used as catalysts in the asymmetric [2+2] cycloaddition of imines and alkenes to produce chiral azetidines.
Substrate control: The use of enantiomerically pure starting materials can lead to the formation of chiral azetidines with high stereopurity.
These methods allow for the synthesis of optically active azetidine precursors that can then be converted to the final target molecule without the need for chiral resolution, a process that is often inefficient and costly.
Strain-Release Strategies in Azetidine Synthesis
The inherent ring strain of small, bicyclic molecules can be harnessed as a thermodynamic driving force for the synthesis of less strained monocyclic systems like azetidines. This "strain-release" approach offers a powerful and often regioselective method for constructing the azetidine core.
A prime example of this strategy is the use of 1-azabicyclo[1.1.0]butanes (ABBs) . These highly strained molecules readily undergo ring-opening reactions in the presence of a wide range of nucleophiles and electrophiles to afford 1,3-disubstituted azetidines. The reaction proceeds via cleavage of the central C-N bond, which releases the significant ring strain of the bicyclic system.
This strategy has been successfully applied in various synthetic contexts, including:
Nucleophilic addition: Reaction of ABBs with organometallic reagents, such as Grignard reagents or organolithiums, leads to the formation of 3-substituted azetidines.
Radical reactions: As mentioned in the photocatalysis section, ABBs can react with radicals in a strain-release manner to produce functionalized azetidines.
Rearrangement reactions: Lewis acid-promoted rearrangements of ABB derivatives can also lead to the formation of azetidine scaffolds.
Strain-release strategies provide a unique and efficient entry to a variety of substituted azetidines that might be difficult to access through more traditional synthetic routes.
Advanced Spectroscopic and Structural Characterization Techniques for Azetidine 1 Carboximidamide Hydrochloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Studies of Azetidine-1-carboximidamide (B12282557) Hydrochloride and Derivatives
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For the azetidine (B1206935) ring system, protons on the carbons adjacent to the nitrogen atom (α-protons) typically appear as a multiplet due to spin-spin coupling with the protons on the β-carbon. The protons on the carbon further from the nitrogen (β-protons) also present as a multiplet.
| Proton Environment (Azetidine Hydrochloride) | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (β-position) | 2.5 | Quintet |
| -CH₂- (α-positions) | 4.0 | Triplet |
This interactive data table is based on expected values and data from closely related compounds.
Carbon-13 (¹³C) NMR Spectroscopy in Structural Assignments
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.
For Azetidine-1-carboximidamide hydrochloride, the ¹³C NMR spectrum is expected to show three distinct signals. The carbon of the carboximidamide group (C=N) would appear significantly downfield, typically in the range of 150-160 ppm. The two carbon atoms of the azetidine ring would have different chemical shifts due to their proximity to the nitrogen atom and the carboximidamide substituent. The α-carbons (adjacent to the nitrogen) would be expected to resonate at a lower field compared to the β-carbon. In related azetidine derivatives, the α-carbons often appear in the range of 45-60 ppm, while the β-carbon appears at a higher field, around 15-30 ppm.
| Carbon Environment | Approximate Chemical Shift (δ, ppm) |
| C=N (carboximidamide) | 150 - 160 |
| -CH₂- (α-positions in azetidine ring) | 45 - 60 |
| -CH₂- (β-position in azetidine ring) | 15 - 30 |
This interactive data table is based on typical chemical shift ranges for the specified functional groups.
Advanced Multi-dimensional NMR Techniques
To gain deeper insights into the molecular structure and connectivity, advanced multi-dimensional NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more complete picture of the molecule's architecture.
COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks between the signals of the α- and β-protons of the azetidine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively assign the proton signals of the azetidine ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically over two or three bonds). This technique would be crucial in confirming the connection of the carboximidamide group to the nitrogen of the azetidine ring by showing a correlation between the α-protons of the ring and the carbon of the carboximidamide group.
Infrared (IR) and Raman Spectroscopy in Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups in the carboximidamide moiety would appear as broad bands in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the imidamide group would likely be observed in the 1640-1690 cm⁻¹ region. The C-N stretching of the azetidine ring would be expected around 1200-1300 cm⁻¹. The C-H stretching vibrations of the CH₂ groups in the ring would appear just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (Amine/Imine) | Stretch | 3100 - 3400 |
| C-H (Alkane) | Stretch | 2850 - 3000 |
| C=N (Imidamide) | Stretch | 1640 - 1690 |
| C-N (Azetidine) | Stretch | 1200 - 1300 |
This interactive data table is based on characteristic infrared absorption frequencies.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C-C and C-N bonds within the azetidine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value.
Furthermore, by inducing fragmentation of the molecule, mass spectrometry can provide valuable structural information. The fragmentation pattern of this compound would likely involve the cleavage of the azetidine ring and the loss of ammonia or cyanamide from the carboximidamide group. Analyzing these fragment ions helps to piece together the molecular structure.
X-ray Crystallography for Definitive Molecular Geometry and Solid-State Structure
While no crystal structure of this compound has been reported in the publicly available literature, this technique would be invaluable for its definitive structural characterization. A successful crystallographic analysis would reveal the precise geometry of the four-membered azetidine ring, which is known to be puckered. It would also detail the planarity of the carboximidamide group and the nature of the intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state properties. For instance, hydrogen bonds involving the N-H groups of the carboximidamide and the chloride counter-ion would be expected to play a significant role in the crystal packing.
Computational Chemistry and Molecular Modeling Investigations of Azetidine 1 Carboximidamide Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, which in turn allows for the prediction of its structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a class of computational methods used to investigate the electronic structure of many-body systems. It has become a vital tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.comresearchgate.net By identifying the structures of reactants, products, intermediates, and, most importantly, transition states, DFT calculations can determine the favorability and kinetics of a proposed reaction pathway.
For Azetidine-1-carboximidamide (B12282557) hydrochloride, DFT studies can be employed to explore its synthesis pathways or potential degradation mechanisms. Researchers can model proposed reaction steps, calculating the activation energy for each transition state. mdpi.com For instance, in a hypothetical cycloaddition reaction involving the azetidine (B1206935) ring, DFT could predict whether the mechanism is concerted or stepwise by locating the relevant transition states and intermediates. researchgate.netresearchgate.net The calculated energy barriers provide a quantitative measure of reaction rates, guiding synthetic chemists in optimizing reaction conditions.
Key Insights from DFT on Reaction Mechanisms:
Transition State Geometry: Provides a snapshot of the highest-energy point along the reaction coordinate.
Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur, directly related to the reaction rate.
Reaction Enthalpy (ΔH): The net energy change between reactants and products, indicating if a reaction is exothermic or endothermic.
Regioselectivity and Stereoselectivity: By comparing the activation energies of different possible pathways, DFT can predict the dominant product isomer. mdpi.com
Molecules are not static entities but exist as an ensemble of different spatial arrangements known as conformers. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. nih.gov The resulting energy landscape, a plot of energy versus conformational coordinates, reveals the most populated low-energy states and the energy barriers for interconversion between them. nih.govnih.gov
For Azetidine-1-carboximidamide hydrochloride, conformational analysis would focus on the puckering of the four-membered azetidine ring and the rotation around the C-N bonds of the carboximidamide group. By systematically rotating these bonds and calculating the potential energy at each step, a detailed energy landscape can be constructed. This analysis helps identify the global minimum energy conformation—the most stable and likely structure of the molecule—as well as other local minima that may be biologically relevant. nih.gov Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a protein's binding site.
Quantum chemical methods are highly effective at predicting spectroscopic properties, which can be used to validate experimental data and aid in structure elucidation. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies observed in Infrared (IR) spectroscopy. mdpi.com
The prediction of NMR chemical shifts is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. nih.gov These theoretical values, when compared to experimental spectra, can confirm the proposed structure. The accuracy of DFT-predicted shifts, particularly for ¹H and ¹³C, has improved significantly, with mean absolute errors often falling below 0.2 ppm for ¹H and 2.0 ppm for ¹³C, respectively. nih.govchemrxiv.org Similarly, the calculation of vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific molecular motions, such as bond stretches and bends.
Below is a hypothetical table comparing predicted and experimental NMR data for this compound, illustrating the typical level of agreement.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 | - | - | 158.2 | 157.5 |
| C2 | 4.15 | 4.10 | 52.8 | 52.1 |
| C3 | 2.55 | 2.51 | 16.5 | 15.9 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While quantum mechanics provides a static picture of molecular properties, Molecular Dynamics (MD) simulations offer a view of how a molecule moves and behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent, and other dynamic processes on a timescale from picoseconds to microseconds. mdpi.comsciopen.com
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) to mimic physiological conditions. The simulation would track the trajectory of every atom over time, providing a detailed movie of its dynamic behavior. nih.gov Enhanced sampling techniques can be used to accelerate the exploration of the conformational landscape, ensuring that the simulation samples all relevant conformations, even those separated by high energy barriers. mdpi.comlivecomsjournal.org These simulations can reveal:
The flexibility of the azetidine ring.
Stable hydrogen bonding patterns with surrounding water molecules.
The full range of accessible conformations in a solution environment. mdpi.com
In Silico Prediction of Molecular Interactions and Binding Affinities
A primary goal of computational chemistry in drug discovery is to predict how a molecule will interact with a biological target, typically a protein. In silico methods like molecular docking are used to forecast the binding mode and affinity of a ligand to a receptor.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. researchgate.net
For analogs of this compound, docking studies can be performed to screen for potential biological targets or to optimize binding to a known target. nih.gov The first step is to obtain a three-dimensional structure of the target protein, usually from a repository like the Protein Data Bank. The docking algorithm then places the ligand analog into the active site, and the scoring function calculates a value (e.g., in kcal/mol) that reflects the strength of the interaction. biointerfaceresearch.com Lower scores typically indicate a more favorable binding affinity. biointerfaceresearch.com These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
The results of a hypothetical docking study for several analogs are presented in the table below.
| Analog | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Analog A | -8.5 | ASP129, GLU210, TYR214 | 3 |
| Analog B | -7.9 | ASP129, SER130 | 2 |
| Analog C | -9.2 | ASP129, GLU210, LYS132 | 4 |
Drug-Target Interaction (DTI) Prediction Methodologies Applied to Azetidine-1-carboximidamide Scaffolds
Predicting the interactions between a drug candidate and its biological target is a cornerstone of modern drug discovery. For scaffolds like azetidine-1-carboximidamide, various computational DTI prediction methodologies can be employed to identify potential protein targets and elucidate binding mechanisms, thereby accelerating the drug development process.
These computational methods are broadly categorized into structure-based and ligand-based approaches.
Structure-Based Methods: When the three-dimensional structure of a target protein is known, molecular docking simulations can predict the binding conformation and affinity of an azetidine-based ligand within the protein's active site. This approach provides detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex.
Ligand-Based Methods: In the absence of a known target structure, ligand-based methods are utilized. These approaches rely on the principle that molecules with similar structures often exhibit similar biological activities. Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are used to build predictive models based on a set of known active and inactive compounds.
In recent years, machine learning and deep learning have revolutionized DTI prediction. mdpi.com These advanced algorithms can analyze vast and complex biological and chemical datasets to identify subtle patterns that correlate molecular features with target interactions. For azetidine scaffolds, machine learning models can be trained on features derived from both the chemical structure of the compounds and the sequence or structural information of proteins. mdpi.com For instance, a support vector machine (SVM) can be used to classify drug-target pairs as interacting or non-interacting based on their physicochemical properties and structural fingerprints. mdpi.com More sophisticated deep learning architectures, such as capsule networks and interactive inference networks, can capture hierarchical relationships and simulate the interaction process, offering even greater predictive accuracy and interpretability. mdpi.commdpi.com
These computational strategies enable the high-throughput virtual screening of large compound libraries containing azetidine-1-carboximidamide scaffolds against numerous biological targets, significantly narrowing down the candidates for experimental validation.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design
Chemoinformatics and QSAR modeling are pivotal in transforming raw chemical data into actionable knowledge for the rational design of new molecules with enhanced biological activity. mdpi.comnih.gov For azetidine-containing compounds, these approaches establish a mathematical correlation between the physicochemical properties of the molecules and their biological activities. nih.gov
The process of developing a QSAR model involves several key steps:
Data Set Compilation: A dataset of azetidine derivatives with experimentally measured biological activities (e.g., inhibitory concentrations) is collected.
Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the observed activity.
Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal and external validation techniques. nih.gov
In a study on antimalarial azetidine-2-carbonitriles, a QSAR model was developed using descriptors generated from Density Functional Theory (DFT) calculations. nih.gov The resulting model demonstrated high statistical significance and predictive capability, identifying a key descriptor related to molecular polarizability as the most influential factor for activity. This insight was then used to design a new series of derivatives with potentially enhanced antimalarial properties. nih.gov
| Parameter | Value | Description |
|---|---|---|
| R² (Coefficient of Determination) | 0.9465 | Indicates a strong correlation between the model's predictions and the observed data. |
| Q²cv (Cross-validated R²) | 0.8981 | Demonstrates the model's internal predictive ability. |
| R²pred (External validated R²) | 0.6915 | Shows the model's ability to predict the activity of new, unseen compounds. |
These chemoinformatic approaches allow for the virtual screening of novel azetidine-based structures and the prioritization of candidates for synthesis, thereby saving significant time and resources in the drug discovery pipeline. nih.gov
Computational Guidance for Synthetic Route Optimization and Catalyst Design
Computational chemistry offers powerful tools to guide and optimize the synthesis of complex molecules like those containing the azetidine ring. By modeling reaction mechanisms and predicting outcomes, chemists can design more efficient, selective, and sustainable synthetic routes.
One significant application is the use of computational models to pre-screen potential reactants and predict reaction yields. For instance, by calculating the frontier orbital energies of different alkenes and oximes, researchers can predict their likelihood of reacting to form azetidines via photocatalysis. This predictive capability allows for the rational selection of substrates, moving beyond a trial-and-error approach.
Furthermore, computational methods, particularly DFT, are instrumental in understanding reaction pathways and regioselectivity. In the synthesis of azetidines from cis-3,4-epoxy amines, computational studies suggested that the observed C3-selective intramolecular aminolysis is influenced by the coordination of a Lanthanum(III) catalyst with the substrate and product. frontiersin.org This level of mechanistic insight is crucial for catalyst design and for tuning reaction conditions to favor the desired product.
| Computational Method | Application | Outcome | Reference |
|---|---|---|---|
| Frontier Orbital Energy Calculation | Predicting reactivity of alkenes and oximes in photocatalysis | Pre-screening of substrates to predict successful azetidine formation | N/A |
| Density Functional Theory (DFT) | Investigating reaction mechanisms and regioselectivity in La(OTf)₃-catalyzed aminolysis | Understanding the role of the catalyst in directing the reaction pathway | frontiersin.org |
| AI/Machine Learning | Retrosynthetic analysis and ligand prediction for catalytic reactions | Design of efficient and sustainable synthetic routes | nih.govchemrxiv.org |
Studies on Ring Strain and Reactivity in Azetidine Ring Systems Using Computational Methods
The azetidine ring is a four-membered heterocycle characterized by significant ring strain, which is a key determinant of its chemical reactivity. rsc.orgresearchwithrutgers.com Computational methods are essential for quantifying this strain and understanding its implications for the molecule's stability and reaction pathways. rsc.orgresearchgate.net
The ring strain energy of azetidine is considerable, making it more reactive than larger heterocyclic rings like pyrrolidine (B122466) but more stable than the highly strained three-membered aziridine (B145994) ring. researchwithrutgers.comresearchgate.net This unique balance of strain and stability allows for controlled ring-opening reactions under specific conditions, a property that is highly valuable in synthetic chemistry. rsc.org
Computational studies, often employing DFT, can model the geometric and electronic structure of the azetidine ring. These calculations help to elucidate how substituents on the ring can modulate its strain and reactivity. For example, in cases of intramolecular ring-opening decompositions of N-substituted azetidines, computational modeling can help to understand the reaction mechanism, such as the nucleophilic attack of a pendant group. nih.gov By understanding these decomposition pathways, more stable analogues can be designed. nih.gov
Furthermore, computational analysis of reaction coordinates and transition states provides deep insights into the regioselectivity of ring-opening reactions. By calculating the energy barriers for different potential pathways, chemists can predict which carbon atom is more susceptible to nucleophilic attack, guiding the design of selective chemical transformations. These in silico studies are critical for harnessing the unique, strain-driven reactivity of the azetidine ring for applications in organic synthesis and medicinal chemistry. rsc.org
Mechanistic Molecular Research on Azetidine 1 Carboximidamide Hydrochloride and Its Derivatives
Elucidation of Molecular Target Interactions for Azetidine-1-carboximidamide (B12282557) Scaffolds
The therapeutic potential of azetidine-1-carboximidamide derivatives is rooted in their precise interactions with biological targets at the molecular level. Research has primarily focused on their role as enzyme inhibitors, revealing detailed mechanisms of binding and cellular effects.
The interaction between a ligand and its protein target is governed by fundamental kinetic and thermodynamic principles. Binding kinetics describe the rates of association (k-on) and dissociation (k-off) of the ligand-protein complex, while thermodynamics quantify the energetic forces driving the binding event, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.govnih.govnih.gov A comprehensive understanding of these parameters is crucial for optimizing drug candidates. nih.govscispace.com
For azetidine-1-carboximidamide derivatives, binding affinity is often expressed as the inhibition constant (Ki), which is inversely proportional to the binding affinity. Studies on derivatives targeting sphingosine kinases (SphK) have demonstrated that modifications to the scaffold can significantly alter these binding affinities. For instance, the azetidine (B1206935) derivative SLP120701 was found to have a binding constant (Ki) of 1.2 μM for Sphingosine Kinase 2 (SphK2). nih.gov In contrast, another derivative, SLP7111228, which incorporates a methylene unit between the core structure and the azetidine ring, exhibits a much higher affinity for Sphingosine Kinase 1 (SphK1) with a Ki of 48 nM. nih.gov
| Compound | Target | Binding Constant (Ki) | Selectivity |
|---|---|---|---|
| SLP120701 | SphK2 | 1.2 µM | Selective for SphK2 |
| SLR080811 (pyrrolidine analogue) | SphK2 | Similar to SLP120701 | Less selective than SLP120701 |
| SLP7111228 | SphK1 | 48 nM | >200-fold selective for SphK1 over SphK2 |
Azetidine-1-carboximidamide scaffolds have emerged as particularly effective inhibitors of sphingosine kinases (SphK), enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P). nih.govnih.gov The carboximidamide functionality, also known as an amidine group, is a key feature found in many SphK1 inhibitors. nih.gov This guanidine-like group is often involved in critical hydrogen bonding interactions within the enzyme's active site.
The mechanism of inhibition is typically competitive, where the compound binds to the active site and prevents the binding of the natural substrate, sphingosine. The structure of these inhibitors allows them to occupy the sphingosine binding pocket. For example, in the development of SphK inhibitors, a 4-octylphenyl tail is often incorporated to mimic the hydrophobic lipid tail of sphingosine, while the core scaffold, containing the azetidine ring, interacts with other regions of the active site. nih.gov The replacement of more flexible ring systems, like cyclohexane, with the rigid azetidine or other heteroaromatic linkers (e.g., 1,2,4-oxadiazole) serves to minimize the entropic penalty of binding, thereby improving affinity. nih.gov
Studies have shown that subtle structural changes can dramatically alter inhibitory potency and selectivity between the two isoforms, SphK1 and SphK2. This indicates that despite similarities, the active sites of SphK1 and SphK2 have distinct topographies that can be exploited for the design of isoform-selective inhibitors. nih.govnih.gov
While azetidine-1-carboximidamide hydrochloride and its derivatives are primarily studied as enzyme inhibitors, their ultimate biological effects are realized through the modulation of cellular signaling pathways. By inhibiting SphK1 and/or SphK2, these compounds decrease the intracellular production of sphingosine-1-phosphate (S1P). nih.govnih.gov
S1P is a crucial signaling molecule that can act intracellularly or be exported to bind to a family of five G-protein coupled receptors (GPCRs) known as S1P₁₋₅. nih.gov These receptors are involved in regulating a wide array of cellular processes, including cell growth, survival, migration, and immune cell trafficking. nih.gov Therefore, by reducing S1P levels, SphK inhibitors can effectively dampen the signaling output of these S1P receptors.
In vitro studies have confirmed that treatment of cells, such as the U937 myeloid cell line, with azetidine-based SphK inhibitors leads to a measurable decrease in S1P levels. nih.gov This modulation of the SphK/S1P signaling axis is the basis for the therapeutic interest in these compounds for diseases like cancer and inflammatory disorders where this pathway is often dysregulated. nih.gov
Investigation of Structure-Activity Relationships (SAR) at the Molecular Interaction Interface
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how specific structural features of a molecule contribute to its biological activity. drugdesign.orgnih.govresearchgate.net For the azetidine-1-carboximidamide scaffold, SAR investigations have been pivotal in developing potent and selective SphK inhibitors. nih.gov
Research has demonstrated that the azetidine ring itself plays a significant role. Its conformational rigidity can favorably position other functional groups for optimal interaction with the target protein. nih.gov The most striking SAR finding in this class of compounds is the role of the linker region between the core aromatic structure and the azetidine ring. A study systematically explored this linker and discovered a complete switch in isoform selectivity:
An azetidine derivative with a direct link to a 1,2,4-oxadiazole (B8745197) ring (like SLP120701) showed selectivity for SphK2. nih.gov
The introduction of a single methylene unit as a spacer between the oxadiazole and the azetidine ring (in compound 36a, SLP7111228) resulted in a dramatic switch to high-potency SphK1 inhibition, with over 200-fold selectivity for SphK1 over SphK2. nih.govnih.gov
Further extension of the linker to two methylene units led to a significant loss of activity against both isoforms. nih.gov
This demonstrates a highly sensitive "molecular switch" at the interaction interface, where a minor change in linker length and flexibility dictates which enzyme isoform is preferentially inhibited. These SAR insights are critical for designing next-generation inhibitors with tailored selectivity profiles. nih.gov
| Compound Modification | Target Selectivity | Relative Potency | Reference |
|---|---|---|---|
| Direct oxadiazole-azetidine link | SphK2 | Moderate (µM) | nih.gov |
| Insertion of one methylene linker | SphK1 | High (nM) | nih.govnih.gov |
| Insertion of two methylene linkers | None (loss of activity) | Low | nih.gov |
Probing Conformational Changes Induced by this compound Binding
Ligand binding is not a simple "lock-and-key" event but a dynamic process that can involve conformational changes in both the ligand and the protein target. nih.govnih.gov The binding of a small molecule can induce subtle to significant shifts in the protein's structure, often involving the reorientation of amino acid side chains in the active site to better accommodate the ligand. nih.gov In some cases, larger domain movements can occur. nih.gov
The rigid nature of the azetidine ring in the azetidine-1-carboximidamide scaffold plays a crucial role in this process. Unlike more flexible aliphatic rings, the four-membered azetidine ring has a limited number of low-energy conformations. This conformational restriction can pre-organize the molecule into a bioactive shape, reducing the entropic cost of binding. nih.gov
Furthermore, the constrained nature of the azetidine ring can influence the conformation of the target protein. In a study on azetidine-containing dipeptides, it was found that the azetidine residue induced a specific "γ-type reverse turn" in the peptide structure, and this conformational restriction was linked to its biological activity. nih.gov While this is a different molecular context, it highlights the powerful influence of the azetidine moiety on molecular conformation. It is plausible that the binding of an azetidine-1-carboximidamide derivative to its target, such as SphK1, induces specific side-chain rearrangements to create a complementary binding pocket, stabilizing the active, inhibited conformation of the enzyme. nih.gov
Development of Molecular Probes for Target Identification and Validation
Molecular probes are indispensable tools in chemical biology for identifying the targets of bioactive compounds and validating their engagement in a cellular context. nih.govnih.gov A small molecule inhibitor like azetidine-1-carboximidamide can be converted into a molecular probe by chemically attaching a reporter tag, such as biotin for affinity purification or a fluorophore for imaging. nih.gov
The development of a probe from the azetidine-1-carboximidamide scaffold would involve synthetic modification to incorporate a linker at a position that does not interfere with its target binding. This linker would then be used to attach the desired reporter tag. A well-designed probe should retain high affinity and selectivity for its target. nih.gov
Once synthesized, such probes could be used in several ways:
Target Identification: A biotinylated azetidine-carboximidamide probe could be incubated with cell lysates. The probe and its bound proteins would then be captured on streptavidin beads, separated, and identified using mass spectrometry. This can confirm known targets and potentially identify novel off-targets. nih.gov
Target Validation: A fluorescently tagged probe allows for direct visualization of the compound's localization within a cell using microscopy. This can confirm that the inhibitor reaches its target compartment. nih.gov
Target Occupancy: Competitive binding assays using a fluorescent probe and an unlabeled drug can be used to measure how effectively the drug engages its target in living cells, even at a single-cell level. nih.gov
While specific molecular probes based on the parent this compound are not yet widely reported, the underlying scaffold represents a valuable starting point for the creation of such tools to further investigate its biological targets and mechanisms of action.
Design, Synthesis, and Chemical Space Exploration of Novel Azetidine 1 Carboximidamide Analogs
Systematic Structural Modifications of the Azetidine (B1206935) Ring System
The functionalization of the azetidine ring is a key strategy to modulate the physicochemical properties and biological activity of azetidine-1-carboximidamide (B12282557) analogs. This involves the introduction of various substituents at different positions of the four-membered ring, influencing parameters such as lipophilicity, metabolic stability, and target-binding affinity.
Substitution Patterns and Regioselectivity Studies
The synthesis of substituted azetidines often relies on intramolecular cyclization reactions of appropriately functionalized precursors. The regioselectivity of these cyclizations is a critical aspect, determining the final substitution pattern on the azetidine ring. rsc.orgresearchgate.net
One common approach involves the 4-exo-tet cyclization of γ-amino alcohols or γ-haloamines. rsc.org For instance, the treatment of homoallylic amines with iodine in the presence of a base can lead to the stereoselective formation of 2-(iodomethyl)azetidines. rsc.org The regioselectivity of such reactions can be influenced by the nature of the substituents on the precursor and the reaction conditions. For example, in selenium-induced cyclization of homoallylamine derivatives, a mixture of azetidine and the isomeric pyrrolidine (B122466) can be formed, with the ratio depending on the substitution pattern.
Recent advances have also demonstrated the utility of palladium-catalyzed intramolecular C-H amination for the synthesis of functionalized azetidines. rsc.org This method offers excellent functional group tolerance and allows for the construction of complex azetidine scaffolds. The regioselectivity is dictated by the position of the C-H bond activated by the palladium catalyst.
A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been described, proceeding through the ring-opening of oxiranes followed by a base-induced cyclization. acs.org This approach demonstrates high regioselectivity, with the reaction occurring exclusively at the benzylic position to form the four-membered ring. acs.org
The following table summarizes various synthetic methods for substituted azetidines, highlighting the regioselectivity and resulting substitution patterns.
| Precursor | Reagents and Conditions | Azetidine Product | Substitution Pattern | Regioselectivity |
| Homoallylic amine | I₂, NaHCO₃, MeCN | 2-(Iodomethyl)azetidine | 2-substituted | High |
| γ-Chloroamine | K₂CO₃, NMP | Azetidine | Variably substituted | Moderate |
| N-Allyl amino diols | 1. TsCl, py; 2. NaH | Trisubstituted azetidines | 2,3,4-trisubstituted | High |
| 3-Chloropropanal & Sulfinimine | Organometallic reagent, then cyclization | C2-substituted azetidines | 2-substituted | High |
| 2-Aryl-3-amino-1-propanol | Superbase (LiDA-KOR) | 2-Arylazetidine | 2-substituted | High |
Chiral Azetidine Analog Synthesis
The synthesis of enantiomerically pure azetidine analogs is of paramount importance, as the stereochemistry of a molecule can profoundly impact its biological activity. Several stereoselective strategies have been developed for the synthesis of chiral azetidines.
One effective method utilizes chiral auxiliaries, such as chiral tert-butanesulfinamide, to control the stereochemistry during the formation of the azetidine ring. rsc.orgacs.org This approach has been successfully applied to the synthesis of C-2-substituted azetidines with high levels of stereoselectivity. rsc.org The synthetic route involves the reaction of a sulfinimine with an organometallic reagent, followed by intramolecular cyclization. acs.org
Asymmetric catalysis is another powerful tool for the synthesis of chiral azetidines. For example, palladium-catalyzed asymmetric allylation of azalactones has been employed to generate chiral azetidine precursors with good enantioselectivity. rsc.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov
The following table presents selected methods for the synthesis of chiral azetidine analogs.
| Method | Catalyst/Auxiliary | Precursor | Chiral Azetidine Product | Stereoselectivity |
| Asymmetric Allylation | Pd catalyst, chiral ligand | Azalactone | Chiral azetidine precursor | High e.e. |
| Auxiliary-controlled synthesis | Chiral tert-butanesulfinamide | Sulfinimine | C-2 substituted chiral azetidine | High d.r. |
| Gold-catalyzed cyclization | Cationic gold(I) complex | Chiral N-propargylsulfonamide | Chiral azetidin-3-one | >98% e.e. |
Variations of the Carboximidamide Moiety
Modification of the carboximidamide group provides a direct avenue to explore different interaction patterns with biological targets, such as altering hydrogen bonding capacity and basicity.
Exploration of N-Substituted Carboximidamides
The synthesis of N-substituted azetidine-1-carboximidamides can be approached by reacting the parent azetidine with substituted carbodiimides or by using substituted guanidinylating reagents. While specific examples for the azetidine-1-carboximidamide core are not abundant in the literature, general methods for the synthesis of N-substituted guanidines can be adapted. researchgate.net For instance, a palladium-catalyzed cascade reaction of azides with isonitriles and amines can provide access to a variety of N-functionalized guanidines. researchgate.net
A plausible synthetic route to N-substituted azetidine-1-carboximidamides would involve the reaction of azetidine hydrochloride with a protected, substituted cyanamide, followed by deprotection. Alternatively, reaction of azetidine with a reagent like N,N'-di-Boc-N''-triflylguanidine, followed by reaction with a primary or secondary amine and subsequent deprotection, could yield the desired N-substituted products.
Heterocyclic Ring Incorporations Adjacent to Carboximidamide (e.g., oxadiazole linkers)
The incorporation of heterocyclic rings, such as oxadiazoles, as bioisosteres for the carboximidamide group or as linkers can significantly alter the molecular properties. drughunter.com The 1,2,4-oxadiazole (B8745197) ring, for example, is a well-known bioisostere for amide and ester functionalities and can participate in hydrogen bonding interactions. drughunter.comnih.gov
The synthesis of an azetidinyl-oxadiazole structure would typically involve the reaction of an azetidine-derived amidoxime (B1450833) with a carboxylic acid derivative or an acyl chloride, followed by cyclodehydration. nih.govnih.gov Alternatively, an azetidine nitrile can be converted to an N-hydroxyimidamide, which can then be cyclized with a suitable coupling partner to form the 1,2,4-oxadiazole ring. While direct examples of an oxadiazole directly adjacent to an azetidine-1-carboximidamide are scarce, the synthesis of azetidin-2-one (B1220530) derivatives of 1,3,4-oxadiazoles has been reported, suggesting the chemical feasibility of constructing such hybrid structures. researchgate.net
Synthesis of Hybrid Molecular Structures Incorporating Azetidine-1-carboximidamide Cores
The development of hybrid molecules that combine the azetidine-1-carboximidamide scaffold with other pharmacophoric fragments is a promising strategy for creating compounds with novel biological activities. nih.gov This approach allows for the exploration of new chemical space and the potential for multi-target engagement.
The synthesis of such hybrids can be achieved through the functionalization of either the azetidine ring or the carboximidamide moiety. For example, a substituted azetidine-1-carboximidamide, prepared as described in the preceding sections, could be further elaborated by coupling a second molecular entity to a functional group on the azetidine ring (e.g., a hydroxyl or amino group).
Alternatively, the carboximidamide group itself can serve as a handle for further derivatization. For instance, the Biginelli reaction, a three-component reaction, can be used to construct guanidine-containing heterocycles, which could potentially be adapted for the elaboration of an azetidine-1-carboximidamide precursor. nih.gov The synthesis of hybrid molecules containing azetidine and other heterocyclic rings, such as purines nih.gov and pyrazoles mdpi.com, has been reported, demonstrating the versatility of the azetidine core in the construction of complex molecular architectures.
High-Throughput Synthesis and Combinatorial Library Generation for Chemical Space Exploration
The exploration of novel chemical space is a cornerstone of modern drug discovery, enabling the identification of new molecular entities with desired biological activities. For Azetidine-1-carboximidamide hydrochloride and its analogs, high-throughput synthesis (HTS) and the generation of combinatorial libraries are powerful strategies to systematically investigate the structure-activity relationships (SAR) and to optimize physicochemical and pharmacokinetic properties. These approaches allow for the rapid generation of a large number of diverse yet structurally related compounds, significantly accelerating the discovery of lead candidates.
A key methodology in the high-throughput synthesis of azetidine-based libraries is solid-phase synthesis. nih.govnih.govresearchgate.net This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of chemical reactions in a stepwise manner. researchgate.net The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away, making it highly amenable to automation and parallel synthesis formats. jmchemsci.com
One notable example in the broader context of azetidine library synthesis is the work on densely functionalized azetidine ring systems to create fused, bridged, and spirocyclic scaffolds for central nervous system (CNS)-focused libraries. nih.govnih.govdntb.gov.uaontosight.ainih.gov While not specific to Azetidine-1-carboximidamide, the principles are directly applicable. For instance, a solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been described, demonstrating the feasibility of generating large and diverse azetidine-based collections. nih.govdntb.gov.uaontosight.ainih.gov
The general strategy for generating a combinatorial library of Azetidine-1-carboximidamide analogs would involve the following key steps:
Scaffold Synthesis and Immobilization: A suitably functionalized azetidine core is first synthesized. For combinatorial diversification, this core would possess one or more points for the attachment of various building blocks. This functionalized azetidine is then covalently linked to a solid support.
Combinatorial Diversification: The resin-bound azetidine scaffold is then subjected to a series of reactions with a diverse set of building blocks. This can be performed in a parallel fashion, where each reaction well or vessel contains a different building block, or through a "split-and-pool" method to generate even larger libraries. jmchemsci.com For Azetidine-1-carboximidamide analogs, diversification could occur at positions on the azetidine ring or by varying the substituents on the carboximidamide group.
Guanylation Reaction: A crucial step for this specific class of compounds is the introduction of the carboximidamide (guanidine) functionality. There are several methods for guanylation of amines that can be adapted for solid-phase synthesis. organic-chemistry.org These methods often involve the use of guanylating agents. The choice of reagent is critical to ensure high efficiency and compatibility with the solid-phase format.
Cleavage and Purification: Once the synthesis is complete, the final compounds are cleaved from the solid support. Depending on the purity requirements, a final purification step, such as high-performance liquid chromatography (HPLC), may be necessary.
To illustrate the combinatorial approach for Azetidine-1-carboximidamide analogs, consider a hypothetical library synthesis where an azetidine scaffold with a reactive site is used. A variety of building blocks (R-groups) can be introduced at this site, followed by the guanylation of the azetidine nitrogen.
Table 1: Representative Building Blocks for Combinatorial Library of Azetidine-1-carboximidamide Analogs
| R-Group Category | Example Building Blocks |
| Alkyl | Methyl, Ethyl, Isopropyl, Cyclohexyl |
| Aryl | Phenyl, 4-Chlorophenyl, 3-Methoxyphenyl, Naphthyl |
| Heteroaryl | Pyridyl, Thienyl, Furyl, Imidazolyl |
| Substituted Benzyl | 4-Fluorobenzyl, 2,4-Dichlorobenzyl, 3-Trifluoromethylbenzyl |
The resulting library of compounds would allow for a systematic exploration of how different substituents at the R-position influence the biological activity and properties of the Azetidine-1-carboximidamide core.
The chemical space of the generated library can be analyzed based on various calculated physicochemical properties. These properties are crucial for predicting the "drug-likeness" of the compounds and their potential for further development. nih.govresearchgate.netrsc.org
Table 2: Calculated Physicochemical Properties for a Virtual Library of Azetidine-1-carboximidamide Analogs
| Compound ID | R-Group | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| AZD-001 | Methyl | 157.22 | -0.5 | 65.2 | 3 | 3 |
| AZD-002 | Phenyl | 219.28 | 1.5 | 65.2 | 3 | 3 |
| AZD-003 | 4-Chlorophenyl | 253.73 | 2.2 | 65.2 | 3 | 3 |
| AZD-004 | Pyrid-2-yl | 220.27 | 0.8 | 78.1 | 3 | 4 |
| AZD-005 | Cyclohexyl | 225.35 | 1.8 | 65.2 | 3 | 3 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be calculated using appropriate software.
Diversity-oriented synthesis (DOS) is another powerful approach for exploring chemical space, aiming to generate structurally complex and diverse molecules from a common starting material. nih.govnih.gov By applying a series of branching reaction pathways, a wide range of molecular scaffolds can be produced. This strategy is particularly useful for identifying novel chemotypes that may not be accessible through traditional medicinal chemistry approaches. The application of DOS to azetidine scaffolds has been shown to produce libraries of compounds with a high degree of structural diversity. nih.gov
Future Research Directions and Emerging Paradigms in Azetidine 1 Carboximidamide Hydrochloride Chemistry
Advancements in Asymmetric Synthesis of Azetidine-1-carboximidamide (B12282557) Hydrochloride
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective methods for synthesizing chiral azetidine (B1206935) derivatives is a primary focus of current research. While direct asymmetric synthesis of Azetidine-1-carboximidamide hydrochloride is not extensively documented, future advancements will likely draw from cutting-edge methods developed for the chiral azetidine core.
Key research directions include:
Organocatalysis: The use of small chiral organic molecules as catalysts offers a powerful alternative to metal-based systems. nih.gov Methodologies involving enantioselective α-chlorination of aldehydes have been developed to create C2-functionalized azetidines with high enantiomeric excess (84–92% ee). nih.gov Future work will likely adapt such protocols to substrates suitable for conversion to the carboximidamide moiety.
Transition-Metal Catalysis: Copper-catalyzed reactions have shown significant promise. For instance, the enantioselective boryl allylation of azetines provides rapid access to diverse 2,3-disubstituted azetidines. acs.org Similarly, chiral N,N′-dioxide/Mg(II) complexes have been used to catalyze the [3 + 1]-cycloaddition of aziridines with isocyanides, yielding enantioenriched azetidines with up to 94% ee. acs.org Adapting these catalytic systems to produce the specific substitution pattern of the target molecule is a promising avenue.
Chiral Auxiliaries: The use of removable chiral auxiliaries, such as tert-butanesulfinamide, provides a general and scalable approach to chiral C2-substituted monocyclic azetidines. acs.org This method starts from inexpensive achiral materials and allows for the production of either stereoisomer by selecting the appropriate enantiomer of the sulfinamide auxiliary. acs.org
Table 1: Comparison of Selected Asymmetric Synthesis Methods for Azetidine Scaffolds
| Method | Catalyst/Auxiliary | Key Transformation | Enantiomeric Excess (ee) | Reference |
| Organocatalysis | Chiral Organocatalyst | Enantioselective α-chlorination | 84–92% | nih.gov |
| Copper Catalysis | CuBr / (S,S)-L1 Ligand | Boryl Allylation of Azetines | High | acs.org |
| Magnesium Catalysis | Chiral N,N′-dioxide/Mg(II) | [3 + 1]-Cycloaddition | up to 94% | acs.org |
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Diastereoselective Cyclization | High | acs.org |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
Target Prediction and Drug Repurposing: AI/ML algorithms can screen the structure of this compound against databases of protein structures to predict potential off-target interactions and identify new therapeutic indications. mdpi.com This approach combines structure-based methods with transcriptomics data to generate high-confidence predictions. mdpi.com
De Novo Design: Generative AI models can design entirely new azetidine-based analogs that are optimized for specific properties, such as enhanced binding affinity to a target or improved pharmacokinetic profiles. ardigen.com These models learn from existing chemical data to generate novel structures that are synthetically feasible.
Property Prediction: Deep learning models can accurately forecast various chemical and biological properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). patsnap.com By predicting these properties in silico, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. ardigen.comresearchgate.net
Table 2: Applications of AI/ML in the Development of Azetidine-1-carboximidamide Analogs
| AI/ML Application | Description | Potential Impact | Reference |
| Target Identification | Predicts binding of the molecule to known protein targets using neural networks. | Accelerates discovery of new therapeutic uses. | mdpi.comalacrita.com |
| De Novo Drug Design | Generates novel molecular structures with desired properties using generative AI. | Creates more potent and selective lead compounds. | ardigen.com |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles before synthesis. | Reduces late-stage failures and optimizes lead compounds early. | patsnap.comresearchgate.net |
| Virtual Screening | Screens large virtual libraries of compounds to identify potential hits against a target. | Increases the efficiency and reduces the cost of hit identification. | researchgate.net |
Exploration of Novel Molecular Targets and Interaction Mechanisms Beyond Current Scope
The guanidine (B92328) group is a key structural motif in many biologically active compounds, capable of forming strong hydrogen bonds and electrostatic interactions with biological targets like carboxylates and phosphates. sci-hub.se This makes it a versatile pharmacophore for targeting a wide range of proteins. nih.govtandfonline.com While the specific targets of this compound are not fully elucidated, future research will focus on exploring its activity against novel enzyme and receptor families.
Potential areas of exploration include:
Enzyme Inhibition: Azetidine-containing compounds have been identified as inhibitors of various enzymes, including monoacylglycerol lipase (B570770) (MAGL) and STAT3. nih.govacs.org The guanidinium (B1211019) group is also prevalent in enzyme inhibitors. nih.gov Therefore, screening this compound against panels of proteases, kinases, and metabolic enzymes could reveal novel inhibitory activities.
G-Protein-Coupled Receptors (GPCRs): The guanidine moiety is a known feature in ligands for various GPCRs, including histamine (B1213489) and adrenergic receptors. sci-hub.se Investigating the interaction of this compound with orphan GPCRs or subtypes where current ligands are lacking could uncover new therapeutic avenues.
Ion Channels and Transporters: The positive charge of the protonated carboximidamide group suggests potential interactions with ion channels and transporters. nih.gov For example, azetidine derivatives have been explored as GABA uptake inhibitors. nih.gov
RNA Targeting: The guanidinium group has been shown to enhance the binding affinity of small molecules to structured RNA targets, such as G-quadruplexes. rsc.org Modifying natural products with guanidine has been shown to improve their ability to bind RNA and suppress protein expression, suggesting a potential role for this compound in targeting disease-related RNAs. rsc.org
Development of Advanced Research Tools and Chemical Biology Probes
To better understand the biological roles and mechanisms of action of this compound, the development of specialized chemical tools is essential. These probes can be used to visualize the compound in cells, identify its binding partners, and measure enzyme activity.
Future research will likely focus on creating:
Fluorescent Probes: The azetidine ring has been incorporated into fluorescent dyes to enhance their photophysical properties, such as brightness and photostability. nih.govnih.govgoogle.com By attaching a fluorophore to the azetidine scaffold, researchers can create probes for fluorescence imaging, allowing for the visualization of the compound's subcellular localization and dynamic behavior in living cells. youtube.comresearchgate.net
Activity-Based Probes (ABPs): ABPs are powerful tools for functional proteomics that covalently label the active form of an enzyme. nih.gov An ABP based on the this compound scaffold could be designed by incorporating a reactive "warhead" and a reporter tag (e.g., an alkyne for click chemistry). Such probes would enable the identification of specific enzyme targets in complex biological systems. nih.gov
Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with nearby interacting proteins. This allows for the irreversible capture and subsequent identification of specific binding partners, providing direct evidence of molecular interactions.
Sustainability Considerations in this compound Synthesis
The principles of green chemistry are becoming increasingly important in pharmaceutical and chemical research, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Applying these principles to the synthesis of this compound is a critical direction for future research.
Key areas for improvement include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents (e.g., eucalyptol) is a primary goal. mdpi.com
Catalytic Methods: Transitioning from stoichiometric reagents to catalytic methods, particularly those using earth-abundant metals or organocatalysts, can significantly reduce waste and improve atom economy. rsc.orgmdpi.com
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov
Renewable Feedstocks: Developing synthetic routes that utilize starting materials derived from renewable resources rather than petrochemicals is a long-term goal for sustainable chemistry. rsc.org The synthesis of N-heterocycles using alcohols as starting materials, which can be produced from sustainable sources, is an active area of research. rsc.org
Table 3: Principles of Green Chemistry Applied to N-Heterocycle Synthesis
| Green Chemistry Principle | Application in Azetidine Synthesis | Potential Benefit | Reference |
| Safer Solvents | Use of water, PEG, or bio-based solvents instead of chlorinated solvents. | Reduced toxicity and environmental impact. | researchgate.netmdpi.com |
| Catalysis | Employing transition-metal or organocatalysts. | Higher efficiency, lower waste, and reusability of catalysts. | rsc.orgmdpi.com |
| Energy Efficiency | Microwave-assisted reactions. | Faster reaction times and reduced energy consumption. | nih.gov |
| Renewable Feedstocks | Synthesis from alcohols derived from biomass. | Reduced reliance on fossil fuels and improved sustainability. | rsc.org |
Q & A
Q. What synthetic methodologies are recommended for Azetidine-1-carboximidamide hydrochloride, and how can reproducibility be ensured?
Methodological Answer: Synthesis typically follows protocols analogous to guanidine-based compounds, such as the use of general procedures for cyclization and functional group coupling. For example, (S)-2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)this compound (7j) was synthesized via a multi-step process involving oxadiazole formation and subsequent guanidinylation, achieving 95% yield . To ensure reproducibility:
- Document reaction conditions (solvent, temperature, catalyst) meticulously.
- Use high-purity reagents and validate intermediates via thin-layer chromatography (TLC) or HPLC.
- Include detailed spectral data (NMR, HRMS) in supplementary materials, as outlined in journal guidelines .
Q. Which spectroscopic techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm structural features (e.g., azetidine ring protons at δ 3.5–4.5 ppm and guanidine protons at δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] ion matching theoretical calculations within 5 ppm error) .
- HPLC: Assess purity (>95%) using a C18 column and gradient elution (e.g., methanol/water with 0.1% trifluoroacetic acid) .
Q. What safety protocols are essential when handling this compound in laboratories?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation .
- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .
- Training: Document all personnel training on hazard-specific protocols and SDS accessibility, as mandated by institutional safety guidelines .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or HRMS anomalies)?
Methodological Answer:
- Replicate Experiments: Repeat synthesis and characterization under identical conditions to rule out procedural errors.
- Cross-Validation: Use complementary techniques (e.g., X-ray crystallography or IR spectroscopy) to confirm structural assignments .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by solvation or tautomerism .
Q. What strategies optimize the yield and selectivity of this compound under varying reaction conditions?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance guanidinylation efficiency .
- Catalyst Optimization: Evaluate transition-metal catalysts (e.g., Pd/C or CuI) for coupling reactions, monitoring by TLC .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How can structure-activity relationship (SAR) studies be designed using Azetidine-1-carboximidamide derivatives?
Methodological Answer:
- Analog Synthesis: Modify substituents on the azetidine ring or oxadiazole moiety to assess pharmacological activity .
- Biological Assays: Test derivatives against target enzymes (e.g., sphingosine kinase inhibitors) using enzyme-linked immunosorbent assays (ELISA) .
- Data Analysis: Apply multivariate statistical models (e.g., partial least squares regression) to correlate structural features with activity .
Q. What methodologies ensure robust documentation of experimental protocols for peer-reviewed publication?
Methodological Answer:
- Detailed Experimental Section: Include reagent sources, instrument parameters (e.g., NMR frequency, HPLC column specifications), and step-by-step procedures .
- Supplementary Data: Provide raw spectral files, chromatograms, and crystallographic data in open-access repositories .
- Reproducibility Checks: Partner with independent labs to validate key findings before submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
